1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
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Overview
Description
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is a complex organic compound with the molecular formula C19H31N3O2Si and a molecular weight of 361.55 g/mol . This compound is characterized by the presence of a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core, which is further functionalized with a carboxylic acid methoxy-methyl-amide group .
Preparation Methods
The synthesis of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide typically involves multiple steps, starting from commercially available precursors . Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and quality control .
Chemical Reactions Analysis
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets and pathways . The triisopropylsilanyl group can influence the compound’s reactivity and stability, while the pyrrolo[2,3-b]pyridine core may interact with various enzymes or receptors . The carboxylic acid methoxy-methyl-amide functionality can further modulate these interactions, leading to specific biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide include:
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
- 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and applications . The presence of the triisopropylsilanyl group in this compound imparts unique characteristics that distinguish it from other related compounds .
Biological Activity
The compound 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₂₅N₂O₂Si
- Molecular Weight : 307.55 g/mol
This compound features a pyrrolo[2,3-b]pyridine core with a triisopropylsilanyl group and a carboxylic acid derivative that enhances its lipophilicity and potential bioactivity.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as reverse transcriptase (RT) and integrase (IN), which are crucial for viral replication in HIV.
- Metal Chelation : Some studies suggest that these compounds can chelate metal ions, which may play a role in their biological activity against certain pathogens.
Antiviral Activity
A significant area of research involves the antiviral properties of pyrrolo[2,3-b]pyridine derivatives. For instance:
- HIV Reverse Transcriptase Inhibition : Compounds similar to 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibition of HIV RT with IC50 values in the low micromolar range. For example, one study reported an IC50 of 10 µM for a related compound against HIV RT-associated RNase H activity .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The following table summarizes cytotoxicity data for several related compounds:
Compound | CC50 (µM) | % Inhibition at 100 µM |
---|---|---|
Compound A | >200 | 45% |
Compound B | 158.4 | 33% |
Compound C | 50.4 | 40% |
These results indicate that while some compounds exhibit antiviral activity, they may also show varying degrees of cytotoxicity, necessitating further investigation into their therapeutic indices.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is often influenced by their structural modifications. A study detailing the SAR found that:
- Carboxamide Modifications : Compounds with carboxamide groups generally retained higher inhibitory activity compared to their ester counterparts .
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly enhanced enzyme inhibition.
Case Study 1: Antiviral Efficacy Against HIV
A recent study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit HIV replication in vitro. The results demonstrated that certain modifications led to compounds with over 80% inhibition at concentrations below 50 µM. These findings suggest that further optimization could yield potent antiviral agents suitable for clinical development .
Case Study 2: Toxicity Assessment in Human Cell Lines
Another investigation focused on assessing the toxicity of various pyrrolo[2,3-b]pyridine derivatives using human cell lines. The results indicated that most compounds were well-tolerated at concentrations up to 100 µM, with only a few exhibiting significant cytotoxic effects. This highlights the potential for developing safe therapeutic agents from this chemical class .
Properties
IUPAC Name |
N-methoxy-N-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUZOJXPBBCPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640143 |
Source
|
Record name | N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-28-4 |
Source
|
Record name | N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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